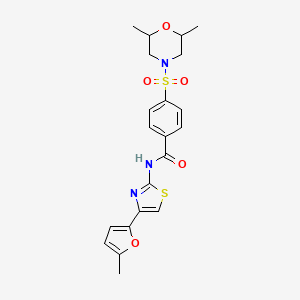
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that exhibits significant biological activity due to its complex molecular structure. This compound, classified as a sulfonamide derivative, incorporates various functional groups that contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N3O5S, with a molecular weight of approximately 409.89 g/mol. The presence of a sulfonyl group and a thiazole ring suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₃O₅S |
| Molecular Weight | 409.89 g/mol |
| Functional Groups | Sulfonamide, Thiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Sulfonamide : Reacting the appropriate amine with a sulfonyl chloride.
- Thiazole Ring Formation : Utilizing thiazole precursors and coupling agents.
- Final Coupling : Combining the thiazole derivative with the benzamide moiety through amide bond formation.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring synthesis and ensuring purity.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, which may be attributed to their ability to inhibit bacterial growth through interference with metabolic pathways.
- Anti-inflammatory Properties : The presence of the sulfonamide group often correlates with anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that modifications in the structure can enhance selectivity and potency against tumor cells.
Case Studies
- Antibacterial Activity : A study showed that similar thiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against various pathogens, indicating significant antibacterial potential .
- Anti-inflammatory Effects : Research on structurally related compounds revealed IC50 values as low as 0.004 μM in T-cell proliferation assays, highlighting their efficacy in modulating immune responses .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and infection processes.
- Cellular Signal Modulation : Affecting pathways related to cell proliferation and apoptosis in cancer cells.
属性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-13-4-9-19(29-13)18-12-30-21(22-18)23-20(25)16-5-7-17(8-6-16)31(26,27)24-10-14(2)28-15(3)11-24/h4-9,12,14-15H,10-11H2,1-3H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLXNVHFBTLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














